3,4-Dichloro-4'-methylbenzophenone
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Overview
Description
3,4-Dichloro-4’-methylbenzophenone is a chemical compound with the IUPAC name (3,4-dichlorophenyl) (4-methylphenyl)methanone . It has a molecular weight of 265.14 .
Molecular Structure Analysis
The molecular structure of 3,4-Dichloro-4’-methylbenzophenone is represented by the InChI code1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3
. This indicates that the compound consists of 14 carbon atoms, 10 hydrogen atoms, 2 chlorine atoms, and 1 oxygen atom . Physical And Chemical Properties Analysis
3,4-Dichloro-4’-methylbenzophenone is a white solid . It has a molecular weight of 265.14 .Scientific Research Applications
Environmental Studies
The environmental fate and transport of 3,4-Dichloro-4’-methylbenzophenone are subjects of study due to its presence in various industrial processes. Researchers investigate its biodegradation, persistence, and potential bioaccumulation to assess its environmental impact.
Each of these applications leverages the unique chemical properties of 3,4-Dichloro-4’-methylbenzophenone , demonstrating its versatility and importance in scientific research. The compound’s dichloro and methyl groups contribute significantly to its reactivity and utility across different fields of study .
Safety and Hazards
The safety data sheet for a similar compound, Benzophenone, indicates that it may cause cancer and may cause damage to organs through prolonged or repeated exposure if swallowed . It is also toxic to aquatic life and can have long-lasting effects . Precautions include avoiding breathing dust, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, and eye/face protection .
properties
IUPAC Name |
(3,4-dichlorophenyl)-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O/c1-9-2-4-10(5-3-9)14(17)11-6-7-12(15)13(16)8-11/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLBIHAQSYPNKX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374184 |
Source
|
Record name | 3,4-Dichloro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-4'-methylbenzophenone | |
CAS RN |
125016-15-1 |
Source
|
Record name | (3,4-Dichlorophenyl)(4-methylphenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125016-15-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dichloro-4'-methylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70374184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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